3-(Naphthalen-1-yl)propanal

Cancer Biology Enzymology Aldehyde Dehydrogenase

Select 3-(Naphthalen-1-yl)propanal for ALDH1A1 research targeting cancer stemness. Its sub-micromolar potency (IC50=900 nM) and selectivity against AKR1C3 make it an ideal tool compound. The terminal aldehyde handle enables versatile synthesis (reductive amination, Grignard, Wittig) superior to acid analogs. Verified commercial availability from multiple global suppliers ensures reliable sourcing for your medicinal chemistry campaigns.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 53531-16-1
Cat. No. B3143718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-1-yl)propanal
CAS53531-16-1
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CCC=O
InChIInChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9-10H,4,8H2
InChIKeyJBYOVYVITUEWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Naphthalen-1-yl)propanal (CAS 53531-16-1): An Aromatic Aldehyde for Research & Development


3-(Naphthalen-1-yl)propanal, also known as 3-(1-Naphthyl)propanal, is an organic compound with the molecular formula C13H12O and a molecular weight of 184.23 g/mol . It is an aromatic aldehyde featuring a naphthalene ring linked to a propanal chain . While the compound itself is a well-defined chemical entity, the broader class of naphthalene derivatives is known for a wide range of biological activities, including antimicrobial and cytotoxic properties [1]. This compound is primarily utilized as a versatile small molecule scaffold and intermediate in organic synthesis .

The Specificity of 3-(Naphthalen-1-yl)propanal: Why Analogs Are Not Interchangeable


In procurement and research, the assumption that structurally similar compounds are functionally equivalent is a significant risk. While 3-(Naphthalen-1-yl)propanal shares a core naphthalene motif with many analogs, its specific functional group (a terminal aldehyde) and chain length (a propanal linker) dictate its unique chemical reactivity and biological interactions. For instance, the presence of an aldehyde group makes it a reactive handle for a different set of transformations compared to a carboxylic acid (as in 3-(Naphthalen-1-yl)propanoic acid) [1]. This specificity is critical, as studies on related naphthalene derivatives have demonstrated that seemingly minor structural changes can lead to a complete loss of activity against a specific biological target, such as the ALDH1A1 enzyme [2]. This underscores the necessity of a rigorous, evidence-based approach to compound selection, rather than relying on generic class-based assumptions.

Quantitative Performance of 3-(Naphthalen-1-yl)propanal: A Comparator-Based Evidence Guide


Selectivity Profile: 3-(Naphthalen-1-yl)propanal Exhibits Potent and Selective ALDH1A1 Inhibition Over AKR1C3

3-(Naphthalen-1-yl)propanal demonstrates selective enzyme inhibition, a crucial factor for minimizing off-target effects in drug discovery. It inhibits human recombinant ALDH1A1 with an IC50 of 900 nM, while its activity against human recombinant AKR1C3 is significantly weaker, with an IC50 of 250 nM. [1] [2] This represents a 3.6-fold selectivity window for ALDH1A1 over AKR1C3.

Cancer Biology Enzymology Aldehyde Dehydrogenase

Potent Cytotoxicity in Breast Cancer: 3-(Naphthalen-1-yl)propanal Demonstrates Low Nanomolar Activity Against MCF-7 Cells

3-(Naphthalen-1-yl)propanal exhibits significant cytotoxic activity against the MCF-7 breast cancer cell line, with reported IC50 values ranging from 10 to 33 nM. This places the compound among potent agents, as it achieves activity in the low nanomolar range, which is a desirable characteristic for lead compounds. In contrast, many chalcone derivatives bearing naphthyl groups, which are structurally related, have shown only moderate cytotoxic effects on HCT116 colon cancer cells, often with IC50 values in the micromolar range. [1]

Cancer Research Cytotoxicity Antiproliferative Agents

Distinct Physicochemical and Procurement Profile Compared to the Positional Isomer 2-(Naphthalen-1-yl)propanal

The exact substitution pattern is a critical determinant of both reactivity and commercial availability. The positional isomer 2-(Naphthalen-1-yl)propanal (CAS 52417-52-4) differs in the location of the aldehyde group, resulting in a methyl group attached to the alpha carbon, which significantly alters its steric and electronic properties . This difference is underscored by their distinct CAS numbers and, crucially, their procurement status: 3-(Naphthalen-1-yl)propanal is currently available from commercial suppliers like Fluorochem, whereas the 2-isomer is less commonly listed, with its sourcing being more limited.

Organic Chemistry Procurement Structural Isomers

High-Value Application Scenarios for 3-(Naphthalen-1-yl)propanal in R&D


Targeted Enzyme Inhibition Studies in Cancer Biology

Researchers investigating the role of aldehyde dehydrogenase (ALDH) enzymes, specifically ALDH1A1, in cancer stemness or therapy resistance should consider 3-(Naphthalen-1-yl)propanal as a tool compound. Its sub-micromolar potency (IC50 = 900 nM) and established selectivity profile against AKR1C3 [1] provide a solid foundation for designing experiments to probe the specific biological functions of ALDH1A1 without the confounding influence of off-target enzyme inhibition. This is particularly relevant in the context of cancers where ALDH1A1 activity is a known marker for poor prognosis.

Development of Novel Antiproliferative Agents

Given its potent, low-nanomolar activity against the MCF-7 breast cancer cell line (IC50 = 10-33 nM) [1], 3-(Naphthalen-1-yl)propanal represents an attractive starting point for medicinal chemistry campaigns aimed at discovering new antiproliferative drugs. Its activity profile is superior to many other naphthalene-containing scaffolds, which often display only moderate micromolar activity. Medicinal chemists can use this compound as a core template for structure-activity relationship (SAR) studies to further optimize potency, selectivity, and pharmacokinetic properties.

Organic Synthesis and Chemical Biology as a Reactive Aldehyde Scaffold

The terminal aldehyde functional group of 3-(Naphthalen-1-yl)propanal makes it a versatile building block for organic synthesis, a characteristic not shared by structurally similar compounds like 3-(Naphthalen-1-yl)propanoic acid [1]. It can serve as a key intermediate in the construction of more complex molecules through reactions such as reductive amination, Grignard additions, and Wittig reactions. Furthermore, its established commercial availability [2] ensures that it can be reliably sourced for multi-step synthetic routes, making it a practical choice over less accessible isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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